2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
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Overview
Description
“2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride” is an organic compound. It is also known as “2-Amino-4’-bromoacetophenone hydrochloride”. It is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride” has been confirmed by physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis
The compound “2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride” has a molecular weight of 264.55 . It has a melting point of 245-246°C . Other physical and chemical properties like density, boiling point, and flash point are not available in the retrieved resources.Scientific Research Applications
Antimicrobial Agent Research
The bromophenyl group in this compound has been associated with antimicrobial properties. Researchers are exploring its efficacy against a spectrum of bacterial and fungal pathogens, which could lead to the development of new classes of antibiotics and antifungal medications .
Anticancer Activity
Compounds with a structure similar to 2-Amino-1-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride have shown promise in anticancer research. They are being studied for their potential to inhibit the growth of cancer cells, particularly in hormone-responsive cancers such as breast adenocarcinoma .
Safety and Hazards
properties
IUPAC Name |
2-amino-1-(4-bromophenyl)-2-methylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-10(2,12)9(13)7-3-5-8(11)6-4-7;/h3-6,9,13H,12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULFCVUQCZCGAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Br)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.